molecular formula C25H19FN4OS B14974354 4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B14974354
M. Wt: 442.5 g/mol
InChI Key: MZMMXMWZLHFJIZ-UHFFFAOYSA-N
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Description

4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolinones This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazolinone core, with additional functional groups such as a fluorobenzyl and a vinylbenzyl thioether

Preparation Methods

The synthesis of 4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles.

    Quinazolinone Core Construction: The quinazolinone core is formed by reacting anthranilic acid derivatives with suitable reagents.

    Introduction of Functional Groups: The fluorobenzyl and vinylbenzyl thioether groups are introduced through nucleophilic substitution reactions using corresponding benzyl halides and thiols.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be compared with other triazoloquinazolinone derivatives, such as:

    4-(4-chlorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Similar structure but with a chlorine substituent instead of fluorine.

    4-(4-methylbenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Similar structure but with a methyl substituent instead of fluorine.

    4-(4-nitrobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Similar structure but with a nitro substituent instead of fluorine.

Properties

Molecular Formula

C25H19FN4OS

Molecular Weight

442.5 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C25H19FN4OS/c1-2-17-7-9-19(10-8-17)16-32-25-28-27-24-29(15-18-11-13-20(26)14-12-18)23(31)21-5-3-4-6-22(21)30(24)25/h2-14H,1,15-16H2

InChI Key

MZMMXMWZLHFJIZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F

Origin of Product

United States

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